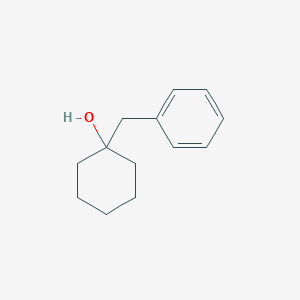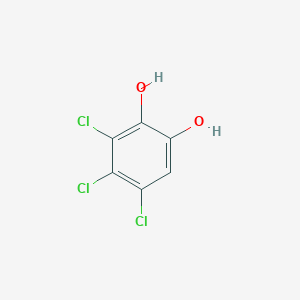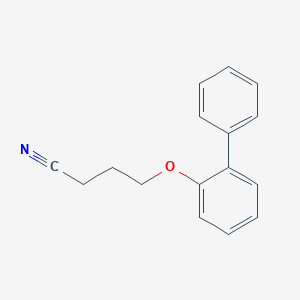
4-(2-Phenylphenoxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylphenoxy)butanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound is also known as PB-28 and belongs to the family of phenoxyalkyl nitriles. PB-28 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of PB-28 is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. PB-28 also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Effets Biochimiques Et Physiologiques
PB-28 has been shown to have minimal toxicity in normal cells and tissues. The compound exhibits selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. PB-28 has also been found to have anti-inflammatory properties and has shown potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PB-28 has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. The compound exhibits potent anticancer properties and has shown selectivity towards cancer cells. However, PB-28 has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. The compound also has poor bioavailability, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for research on PB-28. One direction is to improve the compound's bioavailability and water solubility to enhance its effectiveness in vivo. Another direction is to investigate the compound's potential in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PB-28 and its potential applications in various fields.
Méthodes De Synthèse
PB-28 can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromobutyronitrile with 2-phenylphenol in the presence of a palladium catalyst. The reaction yields PB-28 with a high degree of purity. Other methods involve the use of different catalysts and reagents to achieve the desired product.
Applications De Recherche Scientifique
PB-28 has been extensively studied for its anticancer properties. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. PB-28 induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
125849-32-3 |
|---|---|
Nom du produit |
4-(2-Phenylphenoxy)butanenitrile |
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
4-(2-phenylphenoxy)butanenitrile |
InChI |
InChI=1S/C16H15NO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,13H2 |
Clé InChI |
KDFRZOHGRSVOKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N |
Synonymes |
4-(2-Phenylphenoxy)butanenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



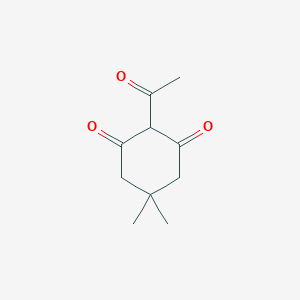
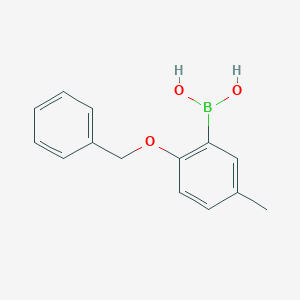
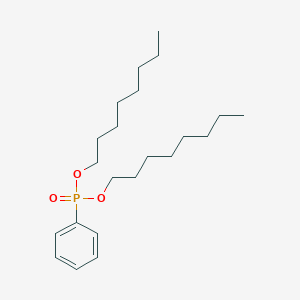
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
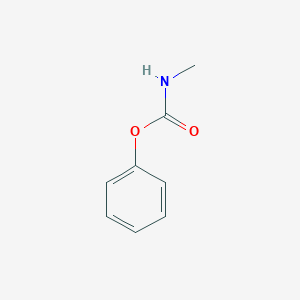
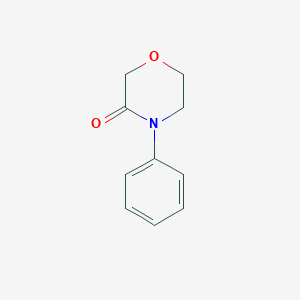
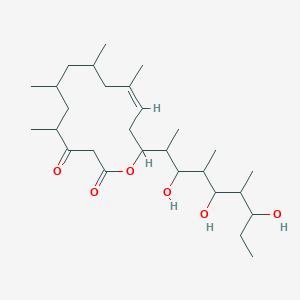
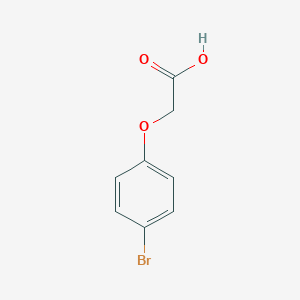
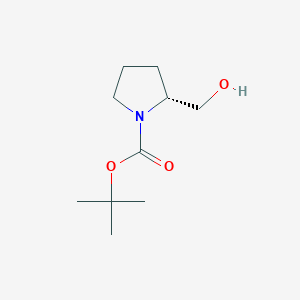
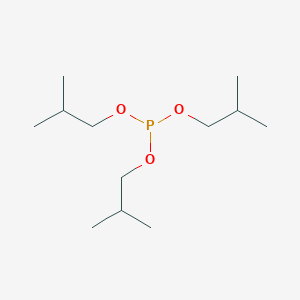
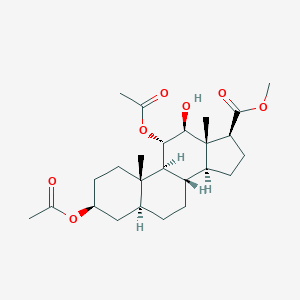
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
